molecular formula C17H36OSi B12555089 Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- CAS No. 145119-64-8

Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-

Cat. No.: B12555089
CAS No.: 145119-64-8
M. Wt: 284.6 g/mol
InChI Key: QIGNTAGMEZXSOV-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- is an organosilicon compound with the molecular formula C17H36OSi. This compound is characterized by the presence of a silane group bonded to a 10-undecenyloxy group, which imparts unique chemical properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- typically involves the reaction of 10-undecen-1-ol with tert-butylchlorodimethylsilane in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

10-Undecen-1-ol+tert-ButylchlorodimethylsilaneSilane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-+HCl\text{10-Undecen-1-ol} + \text{tert-Butylchlorodimethylsilane} \rightarrow \text{Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-} + \text{HCl} 10-Undecen-1-ol+tert-Butylchlorodimethylsilane→Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)-+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane group to a silanol group.

    Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the silane group under mild conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanols.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the modification of biomolecules for improved stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with hydroxyl groups, leading to the formation of stable siloxane linkages. This reactivity is exploited in various applications, such as surface modification and cross-linking of polymers.

Comparison with Similar Compounds

Similar Compounds

    Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-: Similar structure but with a longer alkyl chain.

    Silane, (1,1-dimethylethyl)dimethyl(nonadecyloxy)-: Similar structure but with a different alkyl chain length.

Uniqueness

Silane, (1,1-dimethylethyl)dimethyl(10-undecenyloxy)- is unique due to its specific alkyl chain length and the presence of an unsaturated bond in the 10-undecenyloxy group. This unsaturation imparts additional reactivity, making it suitable for applications requiring cross-linking and polymerization.

Properties

CAS No.

145119-64-8

Molecular Formula

C17H36OSi

Molecular Weight

284.6 g/mol

IUPAC Name

tert-butyl-dimethyl-undec-10-enoxysilane

InChI

InChI=1S/C17H36OSi/c1-7-8-9-10-11-12-13-14-15-16-18-19(5,6)17(2,3)4/h7H,1,8-16H2,2-6H3

InChI Key

QIGNTAGMEZXSOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCC=C

Origin of Product

United States

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